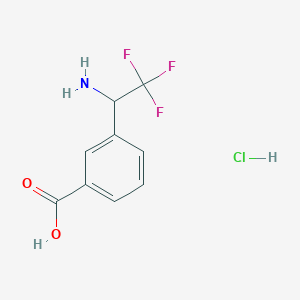
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) is a chemical compound with a unique structure that includes a formamide group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) typically involves the reaction of formamide with a pyrimidine derivative. The reaction conditions may vary, but common methods include:
Condensation Reactions: These reactions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.
Solvent Use: Solvents such as ethanol or methanol may be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Purification Techniques: Techniques such as crystallization or chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The formamide group or the pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride may be employed for reduction reactions.
Substitution Reagents: Halogens or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Gene Expression: The compound could influence gene expression, leading to changes in cellular function.
Comparación Con Compuestos Similares
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) can be compared with other similar compounds, such as:
Formamide Derivatives: Compounds with different substituents on the formamide group.
Pyrimidine Derivatives: Compounds with various modifications on the pyrimidine ring.
Uniqueness
The uniqueness of Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Conclusion
Formamide, N-(1,2-dihydro-2-oxo-5-pyrimidinyl)-(9CI) is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for researchers and industry professionals alike.
Propiedades
Fórmula molecular |
C5H3N3O2 |
|---|---|
Peso molecular |
137.10 g/mol |
Nombre IUPAC |
N-(2-oxopyrimidin-5-ylidene)formamide |
InChI |
InChI=1S/C5H3N3O2/c9-3-8-4-1-6-5(10)7-2-4/h1-3H |
Clave InChI |
DECGXMRHJJUTNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=O)N=CC1=NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![copper;[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;iron(2+);hexacyanide](/img/structure/B12276456.png)
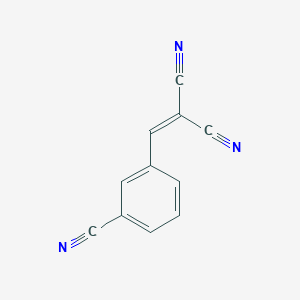

![2-[(4-Fluorobenzyl)sulfanyl]-4-phenylquinazoline](/img/structure/B12276472.png)
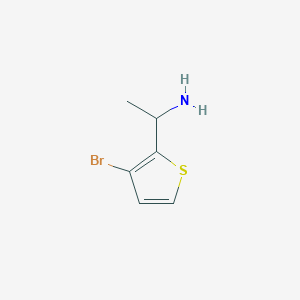
![2-[3-(tert-Butoxy)-4-methoxyphenyl]acetic Acid](/img/structure/B12276482.png)
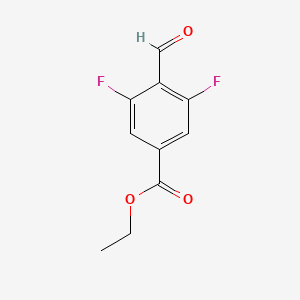
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276496.png)
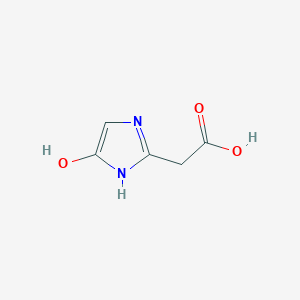
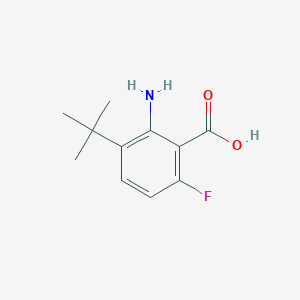

![5-methoxy-2-({1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12276515.png)
![1-methyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12276523.png)
